2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Overview
Description
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 7-methylindole followed by the introduction of an acetic acid moiety. One common method involves the reaction of 7-methylindole with bromine to form 4-bromo-7-methylindole. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
4-Bromoindole: Shares the bromine substitution on the indole ring.
7-Methylindole: Shares the methyl substitution on the indole ring
Uniqueness
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is unique due to the combination of bromine and acetic acid moieties on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .
Biological Activity
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound consists of an indole ring substituted with a bromine atom and an acetic acid moiety. The structural features contribute to its unique chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been studied for its effects on various cancer cell lines, showing potential in inhibiting tumor growth. A notable study demonstrated its efficacy against colon and lung cancer cells, suggesting it may act through multiple pathways, including apoptosis induction and cell cycle arrest .
Antiviral Activity
The compound has also been investigated for antiviral properties . Preliminary studies suggest it may inhibit viral replication, although the specific mechanisms remain under exploration. Its interaction with viral proteins could play a crucial role in this activity.
Antimicrobial Effects
In addition to its anticancer and antiviral activities, this compound has shown antimicrobial effects against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole moiety can interact with various biological receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
- Gene Expression Modulation : The compound may affect the expression of genes associated with apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Indole-3-acetic acid | Plant hormone; growth regulator | Auxin receptor interaction |
4-Bromoindole | Antimicrobial, anticancer | Enzyme inhibition |
7-Methylindole | Neuroprotective | Receptor modulation |
This compound | Anticancer, antiviral, antimicrobial | Receptor binding, enzyme inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Colon Cancer Study : A study involving human colon cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
- Antiviral Research : In vitro studies demonstrated that the compound reduced viral load in infected cells by interfering with viral entry mechanisms.
- Antimicrobial Efficacy : Laboratory tests revealed that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
2-(4-bromo-7-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-3-8(12)10-7(4-9(14)15)5-13-11(6)10/h2-3,5,13H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRLSBLJPFSNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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